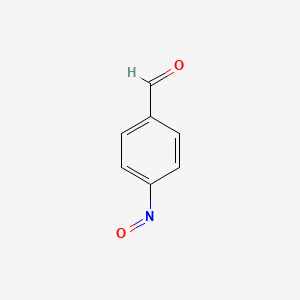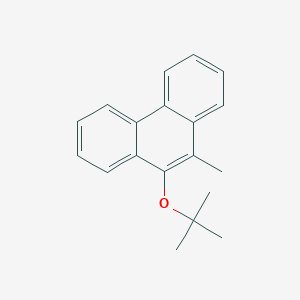
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated compounds often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF)
Industrial Production Methods: Industrial production of fluorinated compounds typically involves large-scale chemical reactors and stringent safety protocols due to the reactive nature of fluorinating agents. The process may include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Addition Reactions: Where atoms or groups are added to a molecule.
Elimination Reactions: Where atoms or groups are removed from a molecule.
Common Reagents and Conditions: Reagents such as nucleophiles, electrophiles, and catalysts are commonly used in reactions involving fluorinated compounds. Conditions such as temperature, pressure, and solvent choice can significantly influence the reaction outcomes.
Major Products: The major products formed from reactions involving (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile would depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Fluorinated compounds are widely used in scientific research due to their unique properties
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: In the development of fluorinated pharmaceuticals or agrochemicals.
Medicine: As potential diagnostic agents or therapeutic compounds.
Industry: In the production of high-performance materials, coatings, and surfactants.
Wirkmechanismus
Comparison with Other Similar Compounds: Fluorinated compounds such as perfluorooctanesulfonyl fluoride (PFOSF) and perfluorobutanesulfonyl fluoride (PFBSF) share some similarities with (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile. the specific arrangement of fluorine atoms and functional groups can lead to differences in their chemical properties and applications.
Vergleich Mit ähnlichen Verbindungen
- Perfluorooctanesulfonyl fluoride (PFOSF)
- Perfluorobutanesulfonyl fluoride (PFBSF)
- Trifluoromethanesulfonyl chloride (TFMSC)
Conclusion
Its unique properties, such as high thermal stability and chemical resistance, make it valuable for scientific research and industrial use
Eigenschaften
CAS-Nummer |
75988-02-2 |
|---|---|
Molekularformel |
C6H2F9NO2S |
Molekulargewicht |
323.14 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)acetonitrile |
InChI |
InChI=1S/C6H2F9NO2S/c7-3(8,5(11,12)13)4(9,10)6(14,15)19(17,18)2-1-16/h2H2 |
InChI-Schlüssel |
PTKXFXTXWOXNDF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


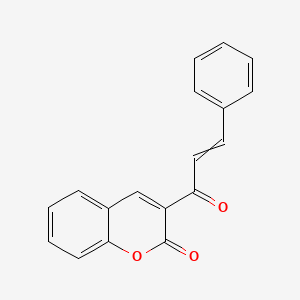
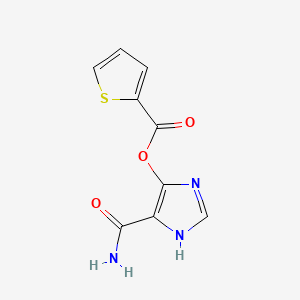
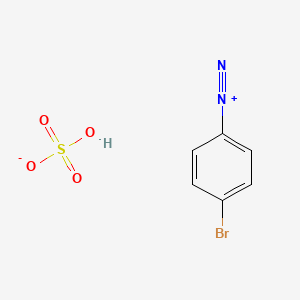

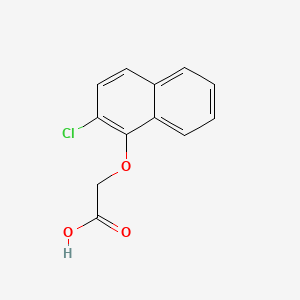
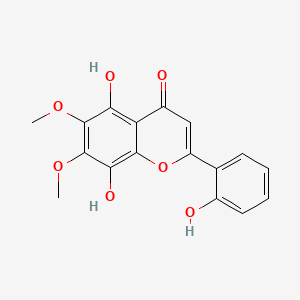
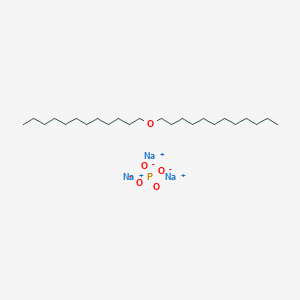
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
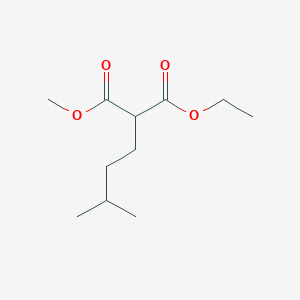
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)

